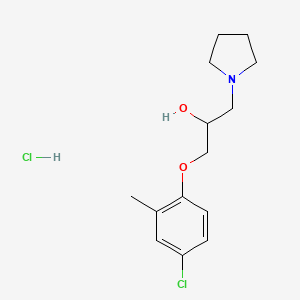![molecular formula C16H22O4 B5162026 [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5162026.png)
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid, also known as MDPV, is a synthetic cathinone that has been gaining popularity as a recreational drug. However, MDPV has also been the subject of scientific research for its potential therapeutic applications.
Mécanisme D'action
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects such as increased alertness, euphoria, and decreased appetite. However, prolonged use of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid can lead to addiction and other negative side effects.
Biochemical and Physiological Effects:
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also affects the reward pathway in the brain, leading to addiction and dependence. Additionally, [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid has been shown to cause oxidative stress and damage to the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and negative side effects make it a challenging compound to work with. Additionally, the legality of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid varies by country, making it difficult to obtain for research purposes.
Orientations Futures
For research include investigating its potential therapeutic applications, developing safer analogs, and studying its long-term effects and effects on different populations.
Méthodes De Synthèse
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde. The resulting product is then reduced using sodium borohydride to yield [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been investigated for its potential as a painkiller and as a treatment for drug addiction. Additionally, [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid has been used as a research tool to study the dopamine and norepinephrine transporters in the brain.
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-15(2)11-16(8-9-20-15,10-14(17)18)12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYISLNVIWVSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)


![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5161988.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)
![ethyl 3-[(2-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B5162024.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)
